Ethyl 2-amino-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-methylpropanoate and its derivatives involves various chemical reactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a potential anti-inflammatory and antidyslipidemic hybrid, was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate and characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011). Another synthesis approach involved ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate as a new reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused heterocyclic systems (Soršak et al., 1995).
Molecular Structure Analysis
The crystal structure of derivatives of Ethyl 2-amino-2-methylpropanoate provides insight into their potential bioactivity. The compound's structure is stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions, which interconnect molecules into chains. Such detailed molecular structure analysis aids in understanding the compound's physical and chemical behavior and its interaction with biological targets (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Ethyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including transformations with nucleophiles. For instance, the reaction of the title compound with thiophenol or sodium (or lithium) ethoxide in ethanol results in ethyl 2-aminopropenoate having 3-phenylthio or 3-ethoxy substituents, showcasing its reactivity and potential for further chemical modifications (Kakimoto et al., 1982).
Scientific Research Applications
Ethyl 2-amino-2-methylpropanoate, a chemical compound with specific structural properties, has been explored in various scientific research domains. This compound is pivotal in synthesizing pharmaceuticals, polymers, and other chemical entities. Below, we delve into the research applications of Ethyl 2-amino-2-methylpropanoate, emphasizing its multifaceted roles in scientific exploration.
Chemical Recycling and Environmental Impact
Research on chemical recycling technologies highlights the significance of Ethyl 2-amino-2-methylpropanoate in addressing environmental concerns. For instance, studies on the chemical recycling of poly(ethylene terephthalate) (PET) have underscored the potential of using Ethyl 2-amino-2-methylpropanoate derivatives in the depolymerization process. This approach facilitates the recovery of monomers, which can be repurposed for new polymer synthesis, demonstrating the compound's role in promoting sustainable recycling methods (Karayannidis & Achilias, 2007).
Biomedical Applications
In the biomedical field, Ethyl 2-amino-2-methylpropanoate serves as a foundational block for designing novel polymers and drug delivery systems. Research has focused on developing highly branched polymers based on poly(amino acid)s for targeted drug delivery and gene therapy applications. The unique structural properties of Ethyl 2-amino-2-methylpropanoate allow for the creation of polymers that are biocompatible, biodegradable, and capable of encapsulating therapeutic agents for controlled release. These advancements underscore the compound's pivotal role in enhancing the efficacy and safety of therapeutic interventions (Thompson & Scholz, 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJKCGOCUODFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149587 | |
Record name | Ethyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methylpropanoate | |
CAS RN |
1113-49-1 | |
Record name | Alanine, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylalaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1113-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylalaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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